(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chloropyridine moiety, and a methylthiophene group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The initial step involves the chlorination of pyridine to form 3-chloropyridine.
Piperidine Derivative Formation: The next step is the reaction of 3-chloropyridine with piperidine under basic conditions to form the piperidine derivative.
Coupling with Methylthiophene: Finally, the piperidine derivative is coupled with 4-methylthiophene using a suitable coupling agent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone
- (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone
Uniqueness
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of enzyme inhibition and receptor modulation. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
The primary mechanism of action involves the inhibition of specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as a selective inhibitor of phosphodiesterase enzymes (PDE3 and PDE4), which play crucial roles in regulating cyclic nucleotide levels within cells. By inhibiting these enzymes, the compound increases levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to various downstream effects such as smooth muscle relaxation and anti-inflammatory responses .
- Receptor Interaction : The compound may also interact with various receptors, influencing signaling pathways associated with inflammation and smooth muscle contraction.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Bronchodilation : Increased cAMP levels lead to relaxation of bronchial smooth muscle, making it potentially useful in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Anti-inflammatory Activity : The inhibition of PDE4 is particularly significant in reducing inflammatory processes, which can be beneficial in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific compound:
- In Vitro Studies : A study examining similar piperidine derivatives found that they effectively inhibited PDE activity, correlating with increased cellular cAMP levels and reduced inflammatory cytokine production .
- Animal Models : In vivo studies using animal models demonstrated that compounds with similar structures significantly reduced airway hyperreactivity and inflammation, suggesting therapeutic potential for respiratory diseases .
- Clinical Implications : The dual action on PDE3 and PDE4 positions this compound as a candidate for further clinical development aimed at managing chronic inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
Compound A | Structure A | PDE3/PDE4 Inhibition | Similar action but different side effects |
Compound B | Structure B | Selective PDE4 Inhibition | Less effective for bronchodilation |
Compound C | Structure C | Non-selective PDE Inhibition | Broader effects but more side effects |
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11-9-14(22-10-11)16(20)19-7-4-12(5-8-19)21-15-13(17)3-2-6-18-15/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLRZDWRLSBYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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